Propargyl-PEG17-methane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

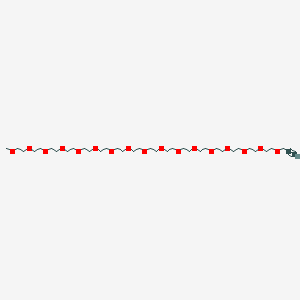

Propargyl-PEG17-methane is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This compound is used in the synthesis of PROTACs .

Synthesis Analysis

The propargyl group in Propargyl-PEG17-methane can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is a key step in the synthesis of more complex structures .Molecular Structure Analysis

The molecular formula of Propargyl-PEG17-methane is C36H70O17 . It has a molecular weight of 774.94 g/mol .Chemical Reactions Analysis

Propargyl-PEG17-methane can participate in Click Chemistry reactions with azide compounds to yield a stable triazole linkage . Copper is required as a catalyst for this reaction .Physical And Chemical Properties Analysis

Propargyl-PEG17-methane has a molecular weight of 774.94 g/mol . Its elemental analysis shows that it contains 55.80% Carbon, 9.11% Hydrogen, and 35.10% Oxygen .Scientific Research Applications

Synthetic Intermediates and Building Blocks

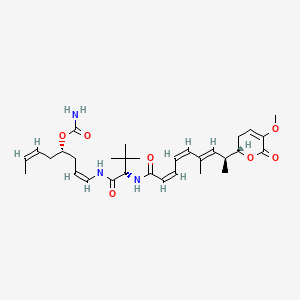

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Application in Synthesis

In many examples, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . This review emphasizes the propargylation methodologies rather than the subsequent steps en route to more complex synthetic targets .

Development of PEG-based Bioconjugates

Propargyl-PEG17-methane may be useful in the development of PEG-based bioconjugates for a variety of biomedical applications .

Protein Modification

Due to its low level of cell and protein adsorption, a PEG-grafted surface can deduce the proteinaceous deposition . PEG can be used as a promising material in protein modification .

PEG-drug Conjugates

PEG is known for its low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability . Therefore, it can be used in the development of PEG-drug conjugates .

Polymer Micelles

Polymer micelles are a type of drug delivery vehicle and PEG can be used in their development .

3-D Scaffold Materials in Tissue Engineering

PEG can be used as a promising material in the development of 3-D scaffold materials in tissue engineering .

Regenerative Medicine

Due to its excellent biocompatibility and biodegradability, PEG can be used in regenerative medicine .

Mechanism of Action

Target of Action

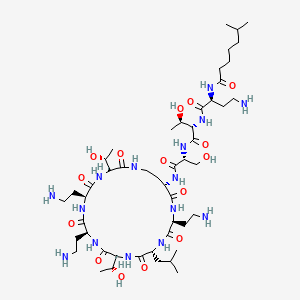

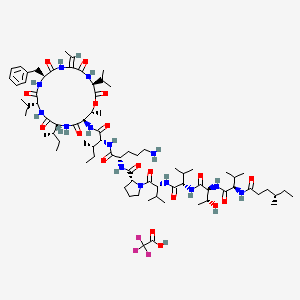

Propargyl-PEG17-methane is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .

Mode of Action

The propargyl group in Propargyl-PEG17-methane can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by Propargyl-PEG17-methane is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG17-methane are largely determined by its role as a linker in PROTACs . The hydrophilic polyethylene glycol (PEG) spacer in the compound increases its solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of the action of Propargyl-PEG17-methane, as part of a PROTAC, is the selective degradation of the target protein . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein.

Action Environment

The action of Propargyl-PEG17-methane can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper as a catalyst . Additionally, the hydrophilic PEG spacer can enhance the solubility of the compound in aqueous environments , potentially influencing its efficacy and stability.

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that compounds like Propargyl-PEG17-methane could have significant potential for future research and applications.

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGWRMYKHLIJGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG17-methane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)